Cnidicin

Overview

Description

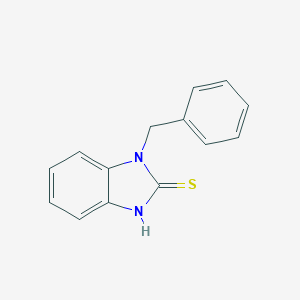

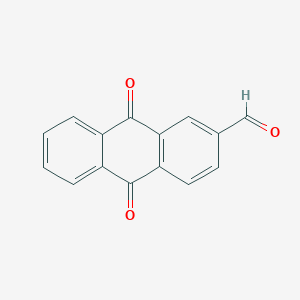

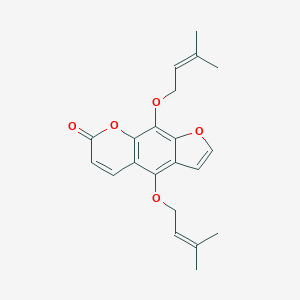

Cnidicin is a coumarin that inhibits the degranulation of mast cells and the generation of nitric oxide in RAW 264.7 cells .

Molecular Structure Analysis

Cnidicin has a molecular formula of C21H22O5 and a molecular weight of 354.4 . Further details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis

Cnidicin is a solid substance with a solubility of 90 mg/mL in DMSO (ultrasonic). It should be stored at 4°C, protected from light, and kept dry .Scientific Research Applications

Inhibition of Mast Cell Degranulation and Nitric Oxide Production

Cnidicin, isolated from Angelica koreana, exhibits significant inhibition on mast cell degranulation and nitric oxide production in cells. This finding suggests potential applications in conditions where these cellular activities are implicated, such as inflammatory responses or certain immune-related conditions (Ryu et al., 2001).

Extraction Technology for Cnidicin

Research has been conducted on optimizing the extraction of cnidicin from Frutus Cnidii using ethanol. This methodological advancement is crucial for the efficient production of cnidicin for research and potential therapeutic applications (Tao, 2011).

Antitumoral Properties

Studies on the root extract of Angelica dahurica, which contains cnidicin, have identified its significant inhibition on the proliferation of cultured human tumor cells. This points to the possible use of cnidicin in cancer research or as a part of therapeutic strategies targeting various cancers (Young-Kyoon Kim, Young Sup Kim, & Ryu, 2007).

Antimicrobial Properties

Research on cnidarians, which may contain cnidicin-like compounds, indicates potential antimicrobial or antibiotic properties. This suggests a role for cnidicin in developing new treatments against pathogenic microbes, especially in the context of rising antibiotic resistance (Mariottini & Grice, 2016).

Mechanism of Action

Target of Action

Cnidicin, a natural product isolated from the root extract of Angelica koreana (Umbelliferae), primarily targets mast cells and nitric oxide (NO) generation in RAW 264.7 cells . Mast cells play a crucial role in the immune system, and their degranulation can lead to allergic reactions. Nitric oxide synthase, which generates NO, is involved in various physiological and pathological processes.

Mode of Action

Cnidicin inhibits the degranulation of mast cells and the generation of nitric oxide (NO) in RAW 264.7 cells . This inhibition likely occurs through the suppression of nitric oxide synthase expression , which reduces the production of NO.

Result of Action

Cnidicin’s inhibition of mast cell degranulation and NO production suggests that it may have anti-allergic and anti-inflammatory effects . These effects could potentially be beneficial in the treatment of conditions characterized by excessive inflammation or allergic reactions.

properties

IUPAC Name |

4,9-bis(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)7-10-23-18-15-5-6-17(22)26-20(15)21(25-11-8-14(3)4)19-16(18)9-12-24-19/h5-9,12H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMDOAWWVCOEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OCC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cnidicin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of Cnidicin?

A1: Cnidicin has shown promising inhibitory effects on two key inflammatory processes:

- Mast cell degranulation: Cnidicin significantly inhibited the release of β-hexosaminidase, a marker of degranulation, from cultured RBL-2H3 mast cells in a dose-dependent manner []. This suggests potential anti-allergic properties.

- Nitric oxide (NO) production: Cnidicin effectively inhibited nitric oxide production in activated RAW 264.7 macrophages []. This points towards potential anti-inflammatory applications.

Q2: What is the mechanism behind Cnidicin's anti-inflammatory effects?

A2: While the exact mechanism requires further investigation, research suggests that Cnidicin might exert its anti-inflammatory effects through:

- Suppression of NO synthase expression: Cnidicin was found to inhibit the expression of nitric oxide synthase in RAW264.7 cells [], which is a key enzyme responsible for NO production.

Q3: Does Cnidicin demonstrate anti-cancer activity?

A3: While not directly addressed in the provided research on Cnidicin, studies on structurally similar furanocoumarins isolated from the same plant, Angelica koreana, have shown antiproliferative effects on various human tumor cell lines []. This suggests that further research into Cnidicin's potential anti-cancer properties could be warranted.

Q4: What is the most effective method for extracting Cnidicin?

A4: Research suggests that the heating backflow method with ethanol is an effective method for extracting Cnidicin from Fructus Cnidii []. Optimizing parameters such as ethanol concentration, extraction time, and temperature is crucial for maximizing yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)

![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)